8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of chlorine and cyano groups in the molecule enhances its reactivity and potential for various chemical transformations.
Scientific Research Applications
8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Preparation Methods
The synthesis of 8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with chloroacetonitrile followed by cyclization can yield the desired compound . Industrial production methods often employ continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation, and photocatalysis strategies . Major products formed from these reactions depend on the specific reagents and conditions employed.
Mechanism of Action
The mechanism of action of 8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and cyano groups in the molecule allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate the activity of enzymes and other proteins, thereby exerting its effects.
Comparison with Similar Compounds
8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds such as:
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: This compound is used as a fluorescent probe for monitoring pH changes.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid: Known for its applications in pesticide properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
8-chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3O2/c10-6-1-5(2-11)3-13-4-7(9(14)15)12-8(6)13/h1,3-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNYNDILXYZJNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1C#N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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